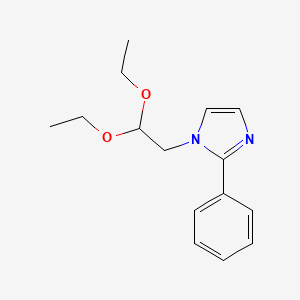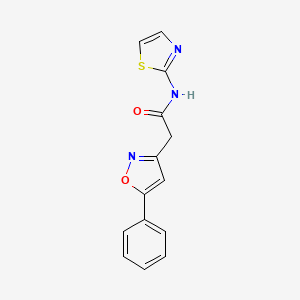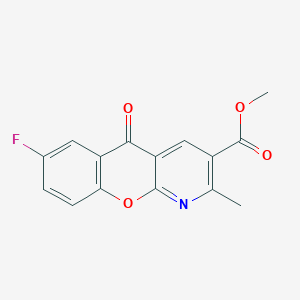![molecular formula C26H23ClN2O3S B3019988 1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 893286-03-8](/img/structure/B3019988.png)
1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole and tetrahydroquinoline rings, and the introduction of the sulfonyl and 3-chlorobenzyl groups . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, 3-chlorobenzyl, indole, and tetrahydroquinoline groups . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple ring structures could impact its solubility, while the sulfonyl and 3-chlorobenzyl groups could affect its reactivity .科学研究应用
Antitumor Activity
Pyrazolines, including derivatives like the compound , have garnered attention due to their potential antitumor properties. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for cancer therapy. Researchers investigate their mechanisms of action and explore their potential in inhibiting tumor growth and metastasis .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases. Pyrazolines have shown antioxidant activity by scavenging free radicals and reducing oxidative damage. The compound’s structure may contribute to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative injury .
Neuroprotective Effects
The compound’s impact on acetylcholinesterase (AchE) activity in the brain is noteworthy. AchE is essential for normal nerve impulse transmission. Alterations in AchE activity can lead to behavioral changes and impaired movement. Investigating the compound’s effect on AchE can provide insights into its neuroprotective potential .
Anticonvulsant Properties
Certain pyrazoline derivatives exhibit anticonvulsant activity. Researchers have explored their effects on seizure models, and some compounds have demonstrated promising results. Investigating the compound’s impact on convulsive behavior and its potential as an antiepileptic agent is crucial .
Antibacterial and Antifungal Activities
Pyrazolines have been studied for their antibacterial and antifungal properties. These compounds may inhibit microbial growth and offer alternatives to existing antimicrobial agents. Investigating the compound’s efficacy against specific pathogens is essential for understanding its potential in infectious disease management .
Anti-Inflammatory Effects
Inflammation is a common factor in various diseases. Pyrazolines, including the compound , have been explored for their anti-inflammatory properties. Understanding their mechanisms of action and evaluating their impact on inflammatory pathways can guide further research .
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore pyrazoline derivatives for additional applications. These may include cardiovascular effects, analgesic properties, and more. Investigating the compound’s interactions with specific biological targets can uncover novel therapeutic avenues .
属性
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYJLYIBCDKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)